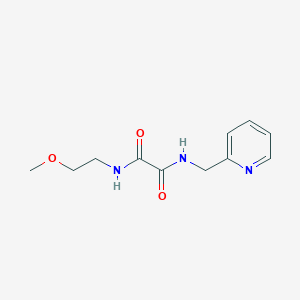
N-(2-Methoxy-ethyl)-N'-pyridin-2-ylmethyl-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide” is an organic compound containing a pyridine ring, an oxalamide group, and a methoxyethyl group. The presence of these functional groups could give this compound unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with an appropriate oxalamide precursor. The methoxyethyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring would introduce aromaticity into the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could undergo electrophilic substitution reactions, while the oxalamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Promoter in Copper-Catalyzed Reactions
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), a related compound, has been identified as an effective promoter in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides. This process occurs at room temperature and displays excellent chemoselectivity and tolerance for a wide range of functional groups, resulting in diverse N-arylation products (Bhunia, De & Ma, 2022).
Involvement in Molecular Crystal Structures
N,N'-Bis(pyridin-3-ylmethyl)oxalamide, another closely related compound, has been studied for its crystalline structure. It forms two conformational polymorphs, crystallizing in the monoclinic space group P21/c. Computational chemistry reveals that symmetric molecules with syn and anti conformations have nearly identical energies. These structures exhibit distinct molecular packing and hydrogen bonding patterns (Jotani et al., 2016).
Application in Ethylene Oligomerization Studies
In ethylene oligomerization studies, the related compound N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine has been used to produce nickel(II) complexes. These complexes, when activated, function as catalysts for ethylene oligomerization, producing ethylene dimers and higher oligomers. Density functional theory studies have provided insights into the reactivity trends and the influence of complex structure on the ethylene oligomerization reactions (Nyamato, Ojwach & Akerman, 2016).
Use in Gadolinium(III) and Dysprosium(III) Complexes
Research involving oxalate-bridged, centrosymmetric binuclear complexes of gadolinium(III) and dysprosium(III) has utilized N,N'-bis(pyridin-2-ylmethyl)oxalamide. These complexes are synthesized for structural and magnetic susceptibility studies and feature a variety of weak and medium-strength hydrogen bonds (Barbosa et al., 2019).
Role in Selective Ethylene Dimerization
Various (imino)pyridine ligands, including derivatives of N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine, have been synthesized for use in palladium complexes. These complexes have shown high catalytic activities in the selective dimerization of ethylene (Nyamato, Ojwach & Akerman, 2015).
Synthesis of Thieno[2,3-b]pyridines
In the synthesis of thieno[2,3-b]pyridines, N-(2-Alkoxycarbonyl-thieno[2,3-b]pyrid-3-yl)oxalamide acid alkylester has been used. The synthesized substances displayed antinaphylactic activity (Wagner et al., 1993).
Development of Chemosensors
N,N'-Bis(pyridin-2-ylmethyl)oxalamide derivatives have been employed in the development of chemosensors, such as Rhodamine B derivative RBDPA. This chemosensor exhibits high sensitivity and selectivity toward Al(3+) ions, demonstrating potential for applications in living-cell imaging (Bao et al., 2015).
Halogenation Studies
N-Bromosuccinimide has been used for the regioselective mono and dihalogenation of various substituted pyridines, including methoxy pyridines, revealing the reactivity order and regioselectivity depending on the substituent's position (Canibano et al., 2001).
In Non-Heme Diiron(III) Complexes
Non-heme diiron(III) complexes have been studied for selective hydroxylation of alkanes using (μ-oxo)bis(μ-benzoato)-bridged diiron(III) complexes. Ligands like bis(pyridin-2-ylmethyl)amine have been utilized in these complexes, demonstrating efficient catalytic properties for alkane hydroxylation (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-4-2-3-5-12-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMDPEGQPXTVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)
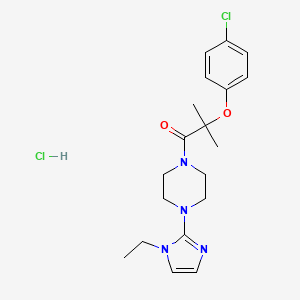
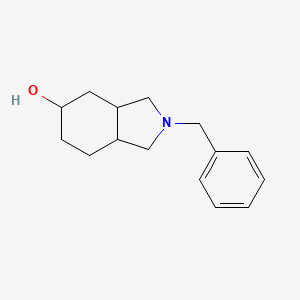
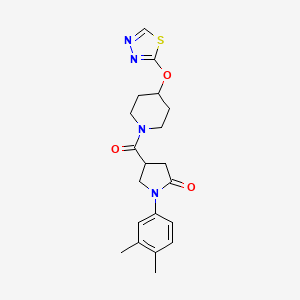
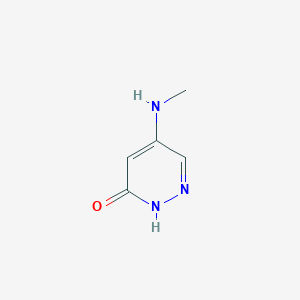

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)
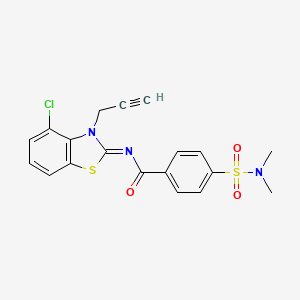
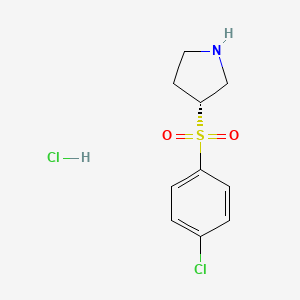
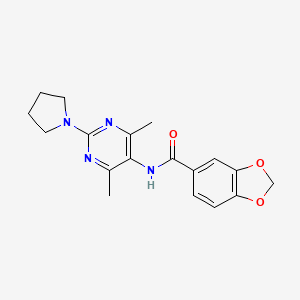
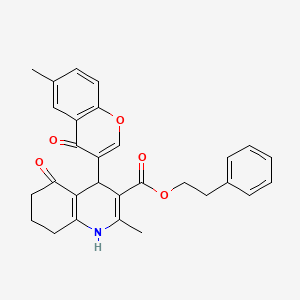
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

